molecular formula C46H46N2 B13770598 4,4'-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine

4,4'-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine

Cat. No.: B13770598
M. Wt: 626.9 g/mol
InChI Key: OVZQXUXASDUMFJ-UHFFFAOYSA-N
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Description

4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] is a chemical compound with the molecular formula C46H46N2. It is known for its application as a hole transport layer material in organic light-emitting diodes (OLEDs) . This compound is characterized by its high thermal stability and excellent charge transport properties, making it a valuable component in electronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] typically involves the reaction of 4-methylbenzenamine with cyclohexane-1,3-dione under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and distillation to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1,3-Cyclohexanediyl)bis[N,N-bis(4-methylphenyl)benzenamine] has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C46H46N2

Molecular Weight

626.9 g/mol

IUPAC Name

4-methyl-N-[4-[3-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(4-methylphenyl)aniline

InChI

InChI=1S/C46H46N2/c1-33-8-20-41(21-9-33)47(42-22-10-34(2)11-23-42)45-28-16-37(17-29-45)39-6-5-7-40(32-39)38-18-30-46(31-19-38)48(43-24-12-35(3)13-25-43)44-26-14-36(4)15-27-44/h8-31,39-40H,5-7,32H2,1-4H3

InChI Key

OVZQXUXASDUMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4CCCC(C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C

Origin of Product

United States

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